(1-Ethyl-1H-indazol-3-yl)methanol
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Overview
Description
(1-Ethyl-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound has an ethyl group attached to the nitrogen atom at position 1 and a methanol group attached to the carbon atom at position 3 of the indazole ring. The molecular formula of this compound is C10H12N2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-indazol-3-yl)methanol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Ethyl-1H-indazol-3-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-indazol-3-yl)methanol: Similar in structure but with a methyl group instead of an ethyl group.
(1-Methyl-1H-imidazol-4-yl)methanol: Contains an imidazole ring instead of an indazole ring.
(5-Methyl-1H-indazol-3-yl)methanamine: Similar structure with an amine group instead of a methanol group.
Uniqueness
(1-Ethyl-1H-indazol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at position 1 and the methanol group at position 3 of the indazole ring provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(1-ethylindazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-6,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATZTXTUWMDEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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